![molecular formula C18H18N2O4S B2433488 methyl 4-[4-(dimethylamino)phenyl]-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide CAS No. 1291839-65-0](/img/structure/B2433488.png)
methyl 4-[4-(dimethylamino)phenyl]-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide
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Description
Methyl 4-[4-(dimethylamino)phenyl]-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a useful research compound. Its molecular formula is C18H18N2O4S and its molecular weight is 358.41. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound belongs to the thiazole class , which has been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . .
Mode of Action
Based on the known activities of thiazole derivatives , it can be hypothesized that the compound may interact with various cellular targets leading to a range of biological effects.
Biochemical Pathways
Thiazole derivatives are known to affect a wide range of biochemical pathways , but the specific pathways affected by this compound need further investigation.
Result of Action
Thiazole derivatives are known to have a wide range of biological activities , suggesting that this compound may also have diverse molecular and cellular effects.
Properties
IUPAC Name |
methyl 4-[4-(dimethylamino)phenyl]-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c1-19(2)13-8-10-14(11-9-13)20-12-17(18(21)24-3)25(22,23)16-7-5-4-6-15(16)20/h4-12H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQTFLSIYDQUZBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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